molecular formula C7H8N2 B2486778 1-ethyl-2-ethynyl-1H-imidazole CAS No. 1339042-77-1

1-ethyl-2-ethynyl-1H-imidazole

Cat. No.: B2486778
CAS No.: 1339042-77-1
M. Wt: 120.155
InChI Key: VBUZIUFGZOXVSW-UHFFFAOYSA-N
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Description

1-Ethyl-2-ethynyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with ethyl and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-ethynyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with ethynyl-substituted precursors in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that include the preparation of intermediates followed by cyclization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-ethynyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce ethyl- and ethynyl-substituted imidazoles .

Scientific Research Applications

1-Ethyl-2-ethynyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-2-ethynyl-1H-imidazole is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-ethyl-2-ethynylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-7-8-5-6-9(7)4-2/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUZIUFGZOXVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339042-77-1
Record name 1-ethyl-2-ethynyl-1H-imidazole
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